molecular formula C18H20ClN3O4S B2767277 Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate CAS No. 1210194-23-2

Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate

Cat. No.: B2767277
CAS No.: 1210194-23-2
M. Wt: 409.89
InChI Key: WCHRDIKMVBFFSC-UHFFFAOYSA-N
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Description

Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate is a complex organic compound that belongs to the class of sulfonyl chloropyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine-3-carboxylic acid and 4-benzylpiperazine.

    Formation of Intermediate: The carboxylic acid group of 6-chloropyridine-3-carboxylic acid is first converted into an ester using methanol and an acid catalyst, forming methyl 6-chloropyridine-3-carboxylate.

    Sulfonylation: The ester is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyl intermediate.

    Nucleophilic Substitution: Finally, the sulfonyl intermediate undergoes nucleophilic substitution with 4-benzylpiperazine to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfide or thiol derivative.

    Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions include N-oxide derivatives, sulfide or thiol derivatives, and various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential activity against neurological disorders and cancer.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and identify potential therapeutic targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloropyridine-3-carboxylate: Lacks the sulfonyl and piperazine groups, making it less biologically active.

    4-Benzylpiperazine: While it shares the piperazine moiety, it lacks the pyridine and sulfonyl groups, resulting in different biological properties.

    Sulfonyl Chloropyridine Derivatives: Compounds like 6-chloropyridine-3-sulfonyl chloride share the sulfonyl and pyridine groups but lack the piperazine moiety.

Uniqueness

Methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate is unique due to the combination of its sulfonyl, piperazine, and chloropyridine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and other scientific research applications.

Properties

IUPAC Name

methyl 5-(4-benzylpiperazin-1-yl)sulfonyl-6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-26-18(23)15-11-16(17(19)20-12-15)27(24,25)22-9-7-21(8-10-22)13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHRDIKMVBFFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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